Hesperetin

Catalog No.
S1789873
CAS No.
69097-99-0
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hesperetin

CAS Number

69097-99-0

Product Name

Hesperetin

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3

InChI Key

AIONOLUJZLIMTK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O

Solubility

Sparingly soluble in water
Soluble (in ethanol)

Synonyms

5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
  • Antioxidant Properties

    Hesperetin exhibits strong antioxidant activity, which can help combat free radical damage in cells. This is believed to play a role in its potential protective effects against various chronic diseases [].

  • Cardiovascular Health

    Studies suggest hesperetin may be beneficial for heart health. It may help lower cholesterol levels by inhibiting enzymes involved in cholesterol production []. Additionally, research indicates its potential role in reducing inflammation and blood pressure, both of which are risk factors for cardiovascular disease [].

  • Cancer Prevention

    Some studies have shown hesperetin's ability to inhibit the growth and proliferation of cancer cells. It may achieve this through various mechanisms, including inducing cell death and suppressing the growth of new blood vessels that tumors need []. However, more research is needed to fully understand its potential as a cancer treatment.

  • Neuroprotective Effects

    Emerging research suggests hesperetin may have neuroprotective properties. Studies have investigated its potential benefits in conditions like cerebral ischemia (stroke) and neurodegenerative diseases like Alzheimer's disease. The mechanism of action is still being explored, but hesperetin's anti-inflammatory and antioxidant properties are believed to be involved [].

Hesperetin is a flavanone, specifically the 4'-methoxy derivative of eriodictyol, with the chemical formula C16H14O6C_{16}H_{14}O_{6} and a molecular weight of approximately 302.28 g/mol . It is primarily found in citrus fruits such as grapefruits, lemons, and sweet oranges, where it exists mainly in its glycosidic form as hesperidin . Hesperetin exhibits a range of biological activities attributed to its antioxidant properties and potential health benefits.

The mechanisms by which hesperetin exerts its potential health benefits are still under investigation. Here are some proposed mechanisms:

  • Antioxidant activity: The hydroxyl groups in hesperetin's structure scavenge free radicals, protecting cells from oxidative damage 2: .
  • Anti-inflammatory activity: Hesperetin may modulate inflammatory pathways by inhibiting the activity of enzymes involved in inflammation 5: https://url hesperetin drugbank ON drugbank.go.th].
  • Cholesterol-lowering effect: Hesperetin might decrease cholesterol levels by inhibiting enzymes involved in cholesterol synthesis and promoting its excretion 2, 5: , .
, particularly electrophilic substitutions due to its hydroxyl and methoxyl groups. A notable reaction involves chlorination, where sodium hypochlorite (NaOCl) reacts with hesperetin at neutral pH, leading to the formation of chlorinated derivatives. The chlorination occurs preferentially at the meta-dihydroxy substituted ring, affecting the molecule's acidity and aromaticity . The process can produce mono-, di-, and trichlorinated forms of hesperetin, with distinct absorbance characteristics that can be monitored spectroscopically.

Hesperetin has been associated with multiple biological activities:

  • Antioxidant Effects: It scavenges free radicals and reduces oxidative stress, which may contribute to its protective effects against various diseases .
  • Anti-inflammatory Properties: Hesperetin has been shown to inhibit inflammatory pathways by modulating nuclear factor-kappa B and p38 mitogen-activated protein kinase signaling .
  • Hypolipidemic Effects: It reduces cholesterol levels by inhibiting acyl-coenzyme A:cholesterol acyltransferase genes and enhancing low-density lipoprotein receptor activity .
  • Anticancer Potential: Hesperetin exhibits anticancer properties by inducing apoptosis in cancer cells through mechanisms involving caspase-3 activation .

The synthesis of hesperetin can be achieved through various methods:

  • Natural Extraction: Hesperetin is predominantly extracted from citrus fruits where it exists as hesperidin. Upon hydrolysis, hesperidin releases hesperetin.
  • Chemical Synthesis: Chemical routes include the methylation of eriodictyol or other flavonoids under controlled conditions.
  • Biotechnological Approaches: Recent studies have developed biosynthesis pathways using immobilized enzymes to convert hesperidin into hesperetin more efficiently .

Hesperetin is utilized in several applications:

  • Nutraceuticals: Due to its health benefits, hesperetin is incorporated into dietary supplements aimed at promoting cardiovascular health and reducing inflammation.
  • Food Industry: It is used as a natural flavoring agent and antioxidant in food products.
  • Pharmaceuticals: Hesperetin's biological activities make it a candidate for drug development targeting oxidative stress-related diseases and cancer.

Research indicates that hesperetin interacts with various biological targets:

  • Ion Channels: Hesperetin can influence sodium current channels, potentially aiding in the development of treatments for cardiac arrhythmias .
  • Enzymatic Inhibition: It has been shown to inhibit enzymes involved in lipid metabolism, contributing to its hypolipidemic effects .
  • Cell Signaling Pathways: Hesperetin modulates pathways related to inflammation and apoptosis, indicating its therapeutic potential in chronic diseases .

Several compounds share structural similarities with hesperetin, including:

CompoundStructure CharacteristicsUnique Features
Eriodictyol4'-hydroxy derivative of flavanonePrecursor to hesperetin
Naringenin4',5,7-trihydroxyflavanoneFound in grapefruits; lacks methoxy group
Quercetin3',4',5,7-tetrahydroxyflavoneMore hydroxyl groups; broader antioxidant activity
Luteolin3',4',5-trihydroxyflavoneExhibits strong anti-inflammatory effects

Hesperetin's unique methoxy group at the 4' position distinguishes it from these compounds, affecting its solubility and biological activity. Its specific interactions with lipid metabolism enzymes further highlight its distinct role among flavonoids.

Physical Description

Light yellow to light tan powder; Faint fatty vanillic aroma

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

302.07903816 g/mol

Monoisotopic Mass

302.07903816 g/mol

Heavy Atom Count

22

Wikipedia

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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